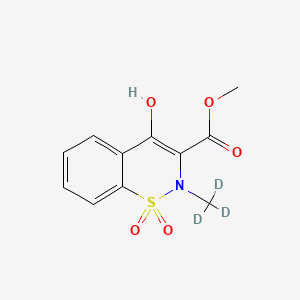
Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
Cat. No. B562607
Key on ui cas rn:
942047-62-3
M. Wt: 272.289
InChI Key: NGHIOTWSWSQQNT-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03960856
Procedure details


To an appropriate flask equipped for reflux and/or distillation, 900 ml xylene, 40 grams (0.149 moles) methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and 19.94 grams (0.203 moles) of 3-amino-5-methylisoxazole are added. The mixture is refluxed for 13-18 hours. At 1 hour intervals, about 3-4% of the solvent volume is distilled off. Every 4 to 5 hours fresh xylene is added, equal in amount to that distilled during this period. At the end of the heating period, the reaction is cooled to 25°C., filtered and the cake is washed with xylene. After drying, the crude product weighed 43.8 grams (88%). This material could be recrystallized from about 40-50 volumes of dioxane with an 80-85% recovery of acceptable material. An alternate procedure for the purification of crude product is as follows:
Quantity
40 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:13])(=[O:12])[N:4]([CH3:14])[C:3]=1[C:15]([O:17]C)=O.[NH2:19][C:20]1[CH:24]=[C:23]([CH3:25])[O:22][N:21]=1>C1(C)C(C)=CC=CC=1>[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:12])(=[O:13])[N:4]([CH3:14])[C:3]=1[C:15](=[O:17])[NH:19][C:20]1[CH:24]=[C:23]([CH3:25])[O:22][N:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC
|
|
Name
|
|
|
Quantity
|
19.94 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NOC(=C1)C
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To an appropriate flask equipped
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
for reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 13-18 hours
|
|
Duration
|
15.5 (± 2.5) h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
At 1 hour intervals, about 3-4% of the solvent volume is distilled off
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Every 4 to 5 hours fresh xylene is added, equal in amount to
|
|
Duration
|
4.5 (± 0.5) h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
that distilled during this period
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the cake is washed with xylene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This material could be recrystallized from about 40-50 volumes of dioxane with an 80-85% recovery of acceptable material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An alternate procedure for the purification of crude product
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(NC2=NOC(=C2)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
